molecular formula C28H38Cl3N5O3S B8058383 Ceritinib dihydrochloride CAS No. 1190399-48-4

Ceritinib dihydrochloride

Número de catálogo: B8058383
Número CAS: 1190399-48-4
Peso molecular: 631.1 g/mol
Clave InChI: WNCJOPLFICTLPT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis De Reacciones Químicas

Types of Reactions

Ceritinib dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of ceritinib with modified functional groups, which can be used for further research and development .

Aplicaciones Científicas De Investigación

Ceritinib dihydrochloride has a wide range of scientific research applications:

Mecanismo De Acción

Ceritinib dihydrochloride exerts its effects by selectively inhibiting the activity of ALK. ALK is a receptor tyrosine kinase that, when mutated or overexpressed, drives the proliferation of cancer cells. Ceritinib binds to the ATP-binding site of ALK, preventing its autophosphorylation and subsequent activation of downstream signaling pathways such as STAT3. This inhibition leads to the suppression of cancer cell growth and proliferation .

Comparación Con Compuestos Similares

Ceritinib dihydrochloride is compared with other ALK inhibitors such as crizotinib, alectinib, and brigatinib:

This compound is unique in its ability to overcome resistance to crizotinib and its high efficacy in treating ALK-positive cancers .

Actividad Biológica

Ceritinib dihydrochloride, known commercially as Zykadia, is a potent and selective inhibitor of anaplastic lymphoma kinase (ALK), primarily used in the treatment of ALK-positive non-small cell lung cancer (NSCLC). This article explores its biological activity, efficacy, safety profile, and associated case studies based on diverse research findings.

Ceritinib targets the ALK protein, which is involved in the pathogenesis of certain cancers due to its role in cell signaling pathways that promote cell growth and survival. By inhibiting ALK, ceritinib disrupts these pathways, leading to reduced tumor growth and increased apoptosis in cancer cells. Additionally, ceritinib has shown activity against other kinases such as insulin receptor (InsR) and insulin-like growth factor 1 receptor (IGF-1R), with IC50 values of 7 nM and 8 nM, respectively .

Overall Response Rates

Ceritinib has demonstrated significant antitumor activity in clinical trials. In the ASCEND-4 trial, ceritinib was compared to standard chemotherapy in treatment-naive patients with advanced ALK-rearranged NSCLC. The results indicated:

  • Overall Response Rate (ORR) : 72% for ceritinib compared to lower rates in chemotherapy arms.
  • Progression-Free Survival (PFS) : Median PFS was 16.6 months for ceritinib versus 10.9 months for chemotherapy .

Intracranial Activity

Ceritinib is particularly noted for its ability to penetrate the blood-brain barrier, making it effective for patients with brain metastases. A study reported durable responses in patients with untreated or locally treated neurologically stable brain metastases .

Safety Profile

While ceritinib is generally well-tolerated, it is associated with several adverse effects:

  • Gastrointestinal Toxicity : Nausea and diarrhea are common, particularly at higher doses.
  • Hyperglycemia : Case studies have linked ceritinib to increased blood glucose levels, particularly noted in a Japanese cohort where the reporting odds ratio (ROR) for hyperglycemia was significantly higher compared to other ALK inhibitors .

Adverse Events Summary

Adverse EventIncidence (%)Comments
Nausea80Commonly reported; often manageable
Diarrhea60Dose-limiting in some cases
HyperglycemiaVariableSignificant ROR noted; monitoring recommended
Liver Enzyme Elevation30Routine liver function tests advised

Case Studies

Several case studies highlight the clinical application of ceritinib:

  • Case Study on Efficacy : A patient with crizotinib-resistant ALK-positive NSCLC exhibited a complete response after switching to ceritinib after failing multiple lines of therapy.
  • Hyperglycemia Case : A report detailed a patient developing significant hyperglycemia after starting ceritinib, leading to management adjustments and close monitoring .

Comparative Studies

Comparative studies between ceritinib and other ALK inhibitors like crizotinib and alectinib have shown that ceritinib may offer superior efficacy in certain populations:

  • Ceritinib vs. Crizotinib : Ceritinib has shown a higher ORR and longer PFS in patients previously treated with crizotinib .
  • Ceritinib vs. Alectinib : While both are effective, ceritinib's ability to penetrate the CNS gives it an edge in treating brain metastases .

Propiedades

IUPAC Name

5-chloro-2-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36ClN5O3S.2ClH/c1-17(2)37-25-15-21(20-10-12-30-13-11-20)19(5)14-24(25)33-28-31-16-22(29)27(34-28)32-23-8-6-7-9-26(23)38(35,36)18(3)4;;/h6-9,14-18,20,30H,10-13H2,1-5H3,(H2,31,32,33,34);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCJOPLFICTLPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)C(C)C)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38Cl3N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

631.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1380575-43-8
Record name Ceritinib dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380575438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CERITINIB DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08381UU98P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ceritinib dihydrochloride
Reactant of Route 2
Reactant of Route 2
Ceritinib dihydrochloride
Reactant of Route 3
Ceritinib dihydrochloride
Reactant of Route 4
Ceritinib dihydrochloride
Reactant of Route 5
Ceritinib dihydrochloride
Reactant of Route 6
Ceritinib dihydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.